

# PluriSIn#1 Product Specifications

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## Compound Focus: PluriSIn 1

CAS No.: 91396-88-2

Cat. No.: S539884

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The table below consolidates key information from supplier websites and scientific literature:

Attribute	Details
Chemical Name	N'-phenylpyridine-4-carbohydrazide [1]
Synonyms	NSC 14613 [2] [1]
CAS Number	91396-88-2 [2] [1]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N <sub>3</sub> O [2] [1]
Molecular Weight	213.24 g/mol [2] [1]
Purity (from one supplier)	99.84% [2]
Storage	Desiccate at -20°C [1]
Reported Solubility	≥ 100 mg/mL in DMSO (468.96 mM) [1]

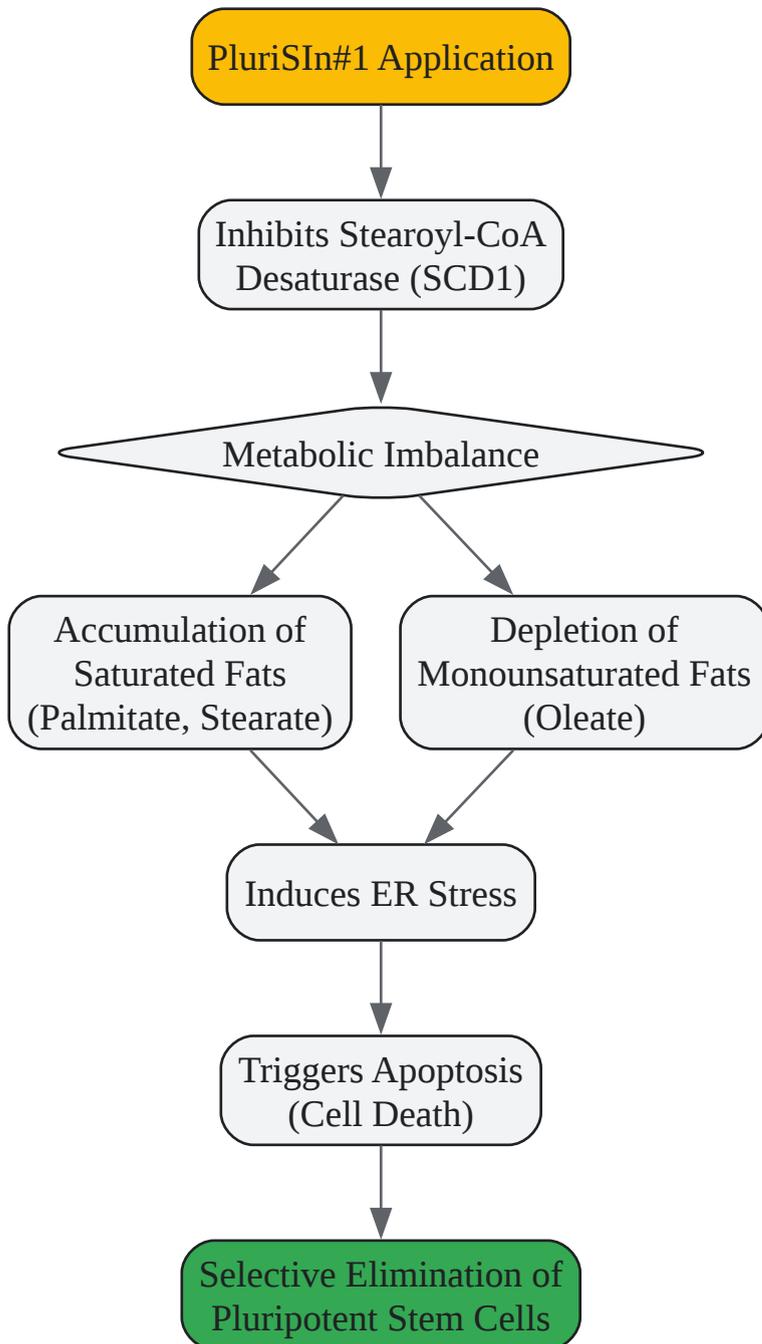
## Experimental Protocols from Research

The following methodology is adapted from a 2014 study that investigated PluriSIn#1 for eliminating tumorigenic stem cells, providing a reference for its application [3].

- **Cell Culture and Differentiation:** Induced Pluripotent Stem (iPS) cells are cultured. For cardiomyocyte differentiation, cells at 70% confluency are digested and re-suspended in a differentiation medium (DMEM with 20% FBS and 10 ng/mL BMP4) at a concentration of 200,000 cells/mL [3] [2].
- **Embryoid Body (EB) Formation:** The cell suspension is transferred to ultra-low attachment plates for 4 days to allow for EB formation [3] [2].
- **Adhesive Culture and Outgrowth:** On day 5, EBs are plated onto 0.1% gelatin-coated dishes and cultured for an additional 14 days to promote the outgrowth of cardiac structures. Cells at this stage are referred to as iPS derivatives (iPSD) [3] [2].
- **PluriSIn#1 Treatment:** To eliminate residual undifferentiated cells, iPSD are treated with **20  $\mu$ M PluriSIn#1** for 1 to 4 days. This treatment significantly reduces the population of Nanog-positive (a pluripotency marker) cells and induces their apoptosis without increasing the death of differentiated cardiomyocytes [3].
- **In Vivo Validation:** The study intramyocardially injected PluriSIn#1-treated iPSD into a mouse model of myocardial infarction. Treatment prevented the formation of Nanog-expressing tumors, which were readily observed in the control (DMSO-treated) group after two weeks [3].

## Mechanism of Action Diagram

The diagram below, generated using Graphviz, illustrates the mechanism by which PluriSIn#1 selectively eliminates pluripotent stem cells.



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## Important Considerations for Researchers

- **Purity Verification:** The stated purity of 99.84% comes from a single supplier [2]. For critical applications, it is essential to **request the Certificate of Analysis (CoA) from the manufacturer** for your specific product lot and consider independent verification.

- **Lack of Comparative Data:** The search results do not contain direct, experimental head-to-head comparisons of purity or performance between PluriSIn#1 and other SCD inhibitors (e.g., A939572, MK-8245). A true performance comparison guide cannot be constructed from the available information.
- **Research-Use Only:** PluriSIn#1 is explicitly labeled for research purposes only and is not intended for human or animal diagnostic or therapeutic uses [4] [2].

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## References

1. # PluriSIn (NSC 14613) | CAS... | Manufacturer BioCrick 1 [biocrick.com]
2. [medchemexpress.com/PluriSIn-.html](https://www.medchemexpress.com/PluriSIn-.html) [medchemexpress.com]
3. Inhibition of stearyl-coA desaturase selectively eliminates tumorigenic... [pmc.ncbi.nlm.nih.gov]
4. PluriSIn-1 [stemcell.com]

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